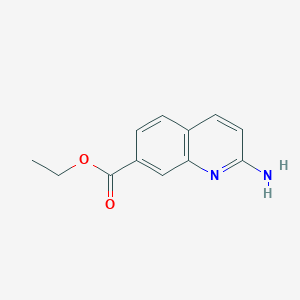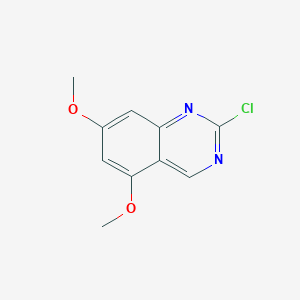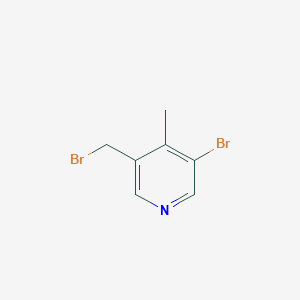
Ethyl 2-aminoquinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-aminoquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminoquinoline-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as zinc triflate under microwave irradiation . Another method includes the use of copper salt-D-glucose to generate copper(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of this compound often involves greener and more sustainable chemical processes. These methods include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and aryl groups.
Aplicaciones Científicas De Investigación
Ethyl 2-aminoquinoline-7-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis . Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparación Con Compuestos Similares
Ethyl 2-aminoquinoline-7-carboxylate can be compared with other similar compounds, such as:
2-Aminoquinoline: Similar to this compound but lacks the carboxylate group, making it less versatile in certain applications.
Ethyl 2-aminoquinoline-3-carboxylate: Another derivative with a carboxylate group at a different position, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
ethyl 2-aminoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3,(H2,13,14) |
Clave InChI |
IRLFYDGLYJRVCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)






![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)

